

# Technical Guide: Solubility Profile & Handling of 2-Nitroethane-1-thiol

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## Compound of Interest

Compound Name: 2-Nitroethane-1-thiol

CAS No.: 53770-80-2

Cat. No.: B7946137

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## Physicochemical Context & Compound Identity[1][2][3][4][5][6][7][8][9][10]

**2-Nitroethane-1-thiol** is a bifunctional organic building block featuring a polar nitro group ( ) and a nucleophilic thiol group (

) separated by an ethylene bridge. This structure dictates a unique solubility profile: the nitro group imparts significant polarity and hydrogen-bond accepting capability, while the thiol group introduces susceptibility to oxidative coupling (disulfide formation).

- IUPAC Name: **2-Nitroethane-1-thiol**
- CAS Number: 5928-63-2 (Note: Often cross-referenced with 53770-80-2 in specific isomeric contexts).
- Molecular Formula:

[1]

- Molecular Weight: 107.13 g/mol
- Physical State: Pale yellow to colorless liquid (oily) with a characteristic pungent thiol odor.
- Key Instability: High susceptibility to oxidation in air to form bis(2-nitroethyl) disulfide.

## Solubility Profile in Organic Solvents

The solubility of **2-Nitroethane-1-thiol** is governed by the competition between the dipole-dipole interactions of the nitro group and the van der Waals forces of the ethyl chain. Unlike simple alkanethiols (e.g., ethanethiol), the nitro moiety renders this compound significantly more soluble in polar aprotic solvents and sparingly soluble in water.

## Predicted Solubility Matrix

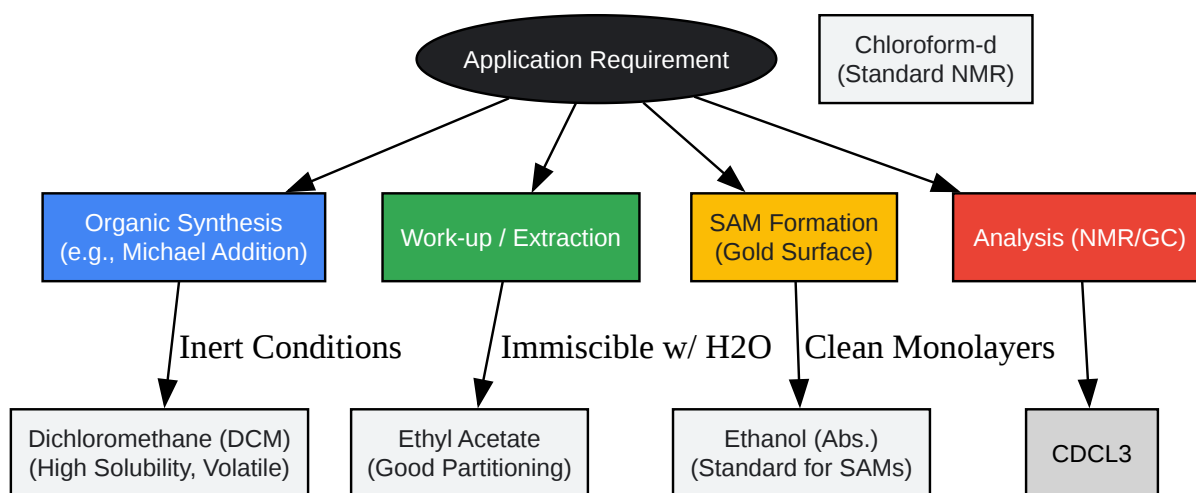
Data synthesized from Hansen Solubility Parameters (HSP) of structural analogs (Nitroethane, 2-Mercaptoethanol).

Solvent Class	Solvent	Solubility Rating	Mechanistic Insight
Chlorinated	Dichloromethane (DCM)	Excellent	Primary choice. Matches polarity; low boiling point allows easy removal.
Chlorinated	Chloroform ( )	Excellent	High solubility; good for NMR characterization.
Polar Aprotic	Tetrahydrofuran (THF)	Excellent	Good solubility; ether oxygen accepts H-bonds from thiol.
Polar Aprotic	Acetonitrile (MeCN)	Good	Soluble, but high polarity may compete in surface adsorption applications.
Polar Aprotic	Ethyl Acetate (EtOAc)	Good	Excellent for extraction; ester group interacts well with nitro dipole.
Polar Protic	Ethanol / Methanol	Good	Soluble. Protic nature stabilizes nitro group via H-bonding but may interfere in nucleophilic substitutions.
Non-Polar	Hexanes / Pentane	Poor	The polar nitro group resists solvation in purely lipophilic environments.
Aqueous	Water	Low/Sparingly	LogP ~-0.72 suggests limited water solubility (~4-5 g/L estimated), enhanced by the nitro

group compared to  
simple thiols.

## Solvent Selection Decision Tree

The following diagram outlines the logical flow for selecting the appropriate solvent based on the intended experimental application.



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Figure 1: Solvent selection logic based on experimental end-goals.

## Experimental Protocols

### Protocol A: Saturation Solubility Determination (Self-Validating)

Use this protocol if exact quantitative solubility data is required for a specific solvent system.

Materials: **2-Nitroethane-1-thiol** (>95%), Target Solvent (HPLC Grade), 0.22  $\mu\text{m}$  PTFE Syringe Filter, HPLC/GC vials.

- Preparation: Add excess **2-Nitroethane-1-thiol** (approx. 100 mg) to a glass vial containing 1.0 mL of the target solvent.

- Equilibration: Seal the vial tightly (under Argon if possible) and agitate at 25°C for 24 hours using a benchtop shaker.
- Visual Check: Ensure undissolved liquid/solid remains at the bottom. If fully dissolved, add more compound until saturation is visible.
- Sampling: Stop agitation and allow phases to separate for 1 hour.
- Filtration: Withdraw the supernatant using a glass syringe and filter through a 0.22 µm PTFE filter to remove micro-droplets/particles.
- Quantification: Dilute an aliquot (e.g., 10 µL) into a known volume of mobile phase and analyze via HPLC-UV (210 nm) or GC-FID against a calibration curve.

## Protocol B: Inert Handling & Oxidation Prevention

Thiols readily oxidize to disulfides in the presence of oxygen and base. This protocol ensures sample integrity.

Mechanism of Failure:

Workflow:

- Degassing: Sparge all solvents with high-purity Argon or Nitrogen for at least 15 minutes prior to use.
- Additives: For storage solutions, add trace EDTA (to chelate metal ions that catalyze oxidation) or keep the solution slightly acidic (0.1% acetic acid) if compatible with downstream use.
- Storage: Store neat material at -20°C under an inert atmosphere.

## Applications & Mechanistic Considerations Organic Synthesis (Henry Reaction Derivatives)

**2-Nitroethane-1-thiol** is often generated in situ or used as a nucleophile.

- Solvent Choice: THF or DCM is preferred.

- Causality: The electron-withdrawing nitro group decreases the pKa of the -protons, making the ethyl chain susceptible to deprotonation in strong bases. However, the thiol proton (pKa ~10-11) is more acidic. In basic conditions (e.g., in Acetone), the thiolate is formed first, acting as a soft nucleophile.

## Self-Assembled Monolayers (SAMs)

Used to create nitro-functionalized surfaces on gold.

- Solvent Choice: Absolute Ethanol.
- Protocol: Prepare a 1 mM solution. Immerse the gold substrate for 12-24 hours.
- Note: The nitro group dipole can affect the tilt angle of the SAM. Ethanol is chosen because it solvates the amphiphilic chain well without competing strongly for the gold surface (unlike thiols).

## Safety & Handling (E-E-A-T)

- Stench: Like all low-molecular-weight thiols, this compound has a potent, repulsive odor. Double-gloving and working in a fume hood are non-negotiable. Bleach (sodium hypochlorite) solution should be kept ready to neutralize spills (oxidizes thiol to sulfonate, eliminating odor).
- Energetics: While small nitroalkanes are generally stable, they can become shock-sensitive if reacted with strong bases or metal oxides. Avoid distilling to dryness if peroxides or metal salts are present.
- Toxicity: Treat as toxic by inhalation and skin contact. The metabolic breakdown may release nitrite ions.

## References

- PubChem. 2-Nitroethanethiol (Compound Summary). National Library of Medicine. Available at: [\[Link\]](#)

- Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. 2nd Ed., CRC Press, 2007. (Theoretical basis for solubility predictions).
- Bain, C. D., et al. Formation of Monolayers by the Coadsorption of Thiols on Gold. J. Am. Chem. Soc., 1989, 111(18), 7155–7164. (Foundational protocol for Thiol SAMs in Ethanol).
- Nielsen, A. T. Nitrocarbons. VCH Publishers, 1995. (Chemistry of nitro-functionalized alkanes).

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## Sources

- [1. 2-nitroethanethiol | CAS#:53770-80-2 | Chemsrvc \[chemsrc.com\]](#)
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